

Endogenous Synthesis of Odd-Chain Fatty Acids in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Heptadecanoic Acid	
Cat. No.:	B114752	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acids (OCFAs), once considered minor components of the human lipidome, are gaining significant attention for their potential roles in health and disease, particularly in the context of metabolic disorders such as type 2 diabetes. While dietary intake, primarily from dairy and ruminant fats, contributes to circulating OCFA levels, compelling evidence highlights the importance of endogenous synthesis. This technical guide provides a comprehensive overview of the two primary pathways of endogenous OCFA synthesis in humans: de novo synthesis utilizing propionyl-CoA as a primer and the α -oxidation of even-chain fatty acids. We delve into the key enzymes, their regulation, and the subcellular organization of these pathways. Furthermore, this guide summarizes quantitative data on OCFA concentrations in human tissues, details relevant experimental protocols for their study, and explores the signaling pathways through which OCFAs may exert their physiological effects, with a particular focus on Peroxisome Proliferator-Activated Receptors (PPARs).

Introduction

Odd-chain fatty acids (OCFAs) are fatty acids that possess an odd number of carbon atoms in their aliphatic tail. The most common OCFAs in humans are pentadecanoic acid (C15:0) and **heptadecanoic acid** (C17:0)[1]. Historically, OCFAs were often used as internal standards in fatty acid analysis due to their low abundance compared to even-chain fatty acids[1][2]. However, a growing body of research has linked higher circulating levels of OCFAs with a

reduced risk of type 2 diabetes and other metabolic diseases, sparking interest in their origins and physiological functions[1][3]. While dietary sources are a known contributor, the existence of endogenous synthesis pathways in humans is now well-established[1][4]. Understanding these pathways is crucial for elucidating the role of OCFAs in human metabolism and for the development of novel therapeutic strategies.

This guide will provide an in-depth exploration of the endogenous synthesis of OCFAs in humans, focusing on the core biochemical processes, analytical methodologies, and regulatory networks.

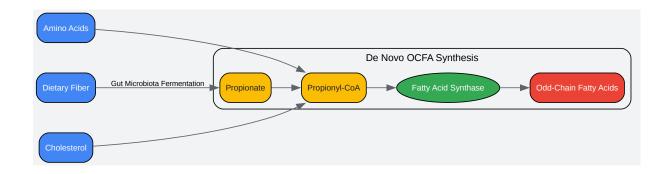
Biochemical Pathways of Endogenous OCFA Synthesis

Humans employ two primary pathways for the endogenous synthesis of OCFAs:

- De novo synthesis from propionyl-CoA: This pathway utilizes propionyl-CoA, a three-carbon acyl-CoA, as the initial building block for fatty acid synthesis, resulting in the formation of an odd-chain fatty acid.
- α-oxidation of even-chain fatty acids: This process involves the removal of a single carbon atom from the carboxyl end of a fatty acid, thereby converting an even-chain fatty acid into an odd-chain fatty acid.

De Novo Synthesis via Propionyl-CoA

The canonical de novo fatty acid synthesis pathway in humans primarily uses acetyl-CoA (a two-carbon molecule) as the primer, leading to the synthesis of even-chain fatty acids. However, when propionyl-CoA is used as the primer instead of acetyl-CoA, the resulting fatty acid has an odd number of carbon atoms.


Propionyl-CoA is a key metabolite derived from several sources:

- Catabolism of amino acids: The breakdown of the amino acids isoleucine, valine, threonine, and methionine generates propionyl-CoA[5][6].
- Catabolism of cholesterol: The degradation of the cholesterol side chain can also produce propionyl-CoA[7].

• Gut microbiota metabolism: The fermentation of dietary fiber by the gut microbiota is a significant source of propionate, which is absorbed into the portal circulation and converted to propionyl-CoA in the liver[4].

Once formed, propionyl-CoA can be carboxylated by the mitochondrial enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA[7][8]. This is a critical step in the catabolism of propionyl-CoA, ultimately leading to its conversion to succinyl-CoA, a Krebs cycle intermediate[5]. However, under conditions of high propionyl-CoA availability, it can serve as a substrate for fatty acid synthase, initiating the synthesis of OCFAs.

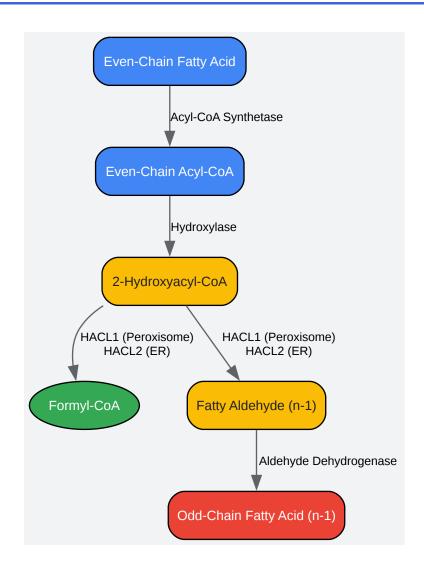
Click to download full resolution via product page

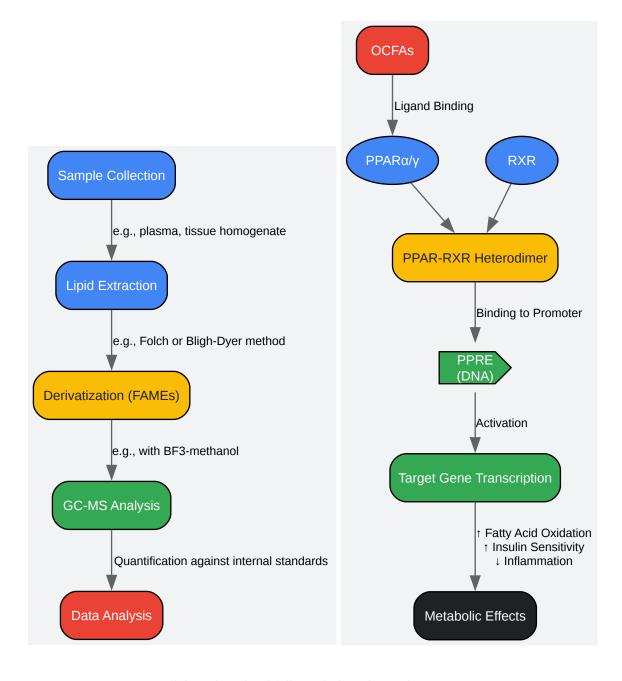
Caption: De novo synthesis pathway of odd-chain fatty acids.

α-Oxidation of Even-Chain Fatty Acids

Alpha-oxidation is a metabolic pathway that shortens fatty acids by one carbon atom at a time. This process is particularly important for the degradation of branched-chain fatty acids, but it also contributes to the endogenous pool of OCFAs by acting on even-chain fatty acids. The key enzymes in this pathway are the 2-hydroxyacyl-CoA lyases (HACL1 and HACL2)[1][9].

The process begins with the conversion of a fatty acid to its acyl-CoA derivative. This is followed by hydroxylation at the α -carbon (C2) to form a 2-hydroxyacyl-CoA. The 2-hydroxyacyl-CoA is then cleaved by either HACL1 or HACL2, yielding formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid. This aldehyde is subsequently oxidized to a carboxylic acid, which is the final odd-chain fatty acid product.




A key distinction between the two HACL enzymes is their subcellular localization and substrate preference:

- HACL1 is located in the peroxisomes and is primarily involved in the α -oxidation of 3-methylbranched fatty acids such as phytanic acid[1][10].
- HACL2 is found in the endoplasmic reticulum and plays a more significant role in the α-oxidation of 2-hydroxy very-long-chain fatty acids (VLCFAs), which leads to the production of OCFAs[1][10][11][12].

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. benchchem.com [benchchem.com]
- 2. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Odd chain fatty acid metabolism in mice after a high fat diet PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Structural insights into human propionyl-CoA carboxylase (PCC) and 3-methylcrotonyl-CoA carboxylase (MCC) [elifesciences.org]
- 7. Propionyl-CoA carboxylase Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via αoxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via αoxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of four variant forms of human propionyl-CoA carboxylase expressed in Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Endogenous Synthesis of Odd-Chain Fatty Acids in Humans: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114752#endogenous-synthesis-of-odd-chain-fatty-acids-in-humans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com